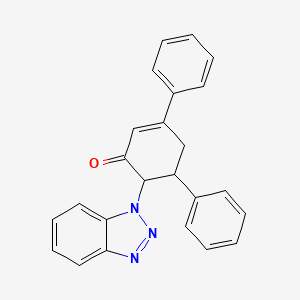

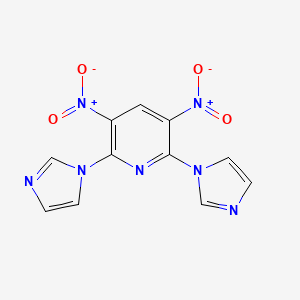

6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one (BBT) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BBT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 391.51 g/mol. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one as a photoinitiator involves the absorption of light energy, which leads to the formation of a triplet excited state. This excited state can then react with a co-initiator or monomer to initiate polymerization. 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has been shown to have a high quantum yield, which means that it can efficiently initiate polymerization reactions.

Biochemical and Physiological Effects:

6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one may have antioxidant properties. In addition, 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has been shown to be non-toxic to cells, which makes it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has several advantages for use in laboratory experiments. It is easy to handle, has a long shelf-life, and is relatively inexpensive compared to other photoinitiators. However, 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has some limitations, such as its low solubility in water and its limited absorption in the visible region of the electromagnetic spectrum.

Future Directions

There are several future directions for the use of 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one in scientific research. One direction is the development of new photopolymerization systems using 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one as a photoinitiator. Another direction is the exploration of 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one's potential as a sensitizer in dye-sensitized solar cells. Furthermore, 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one's antioxidant properties could be further investigated for potential biomedical applications. Finally, the development of new synthetic methods for 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one can be synthesized using various methods, including the reaction of 3,5-diphenylcyclohex-2-enone with 1H-1,2,3-benzotriazole in the presence of a catalyst such as triethylamine. Another method involves the reaction of 3,5-diphenylcyclohex-2-enone with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. These methods have been optimized to obtain high yields of 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one.

Scientific Research Applications

6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has been extensively used in scientific research, particularly in the field of photochemistry. This compound is a potent photoinitiator, which means it can initiate photopolymerization reactions when exposed to light. 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has been used to synthesize various polymers, including poly(methyl methacrylate), polyurethane, and epoxy resins. In addition, 6-(1H-1,2,3-benzotriazol-1-yl)-3,5-diphenyl-2-cyclohexen-1-one has been used as a sensitizer in dye-sensitized solar cells, which are promising alternatives to conventional silicon-based solar cells.

properties

IUPAC Name |

6-(benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c28-23-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(23)27-22-14-8-7-13-21(22)25-26-27/h1-14,16,20,24H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGJPVANSPEPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)

![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)

![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)

![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)

![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)